![molecular formula C18H20N4O2 B104346 N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide CAS No. 17745-84-5](/img/structure/B104346.png)
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide, also known as NADA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NADA belongs to the class of compounds known as vanilloids, which have been shown to have a wide range of biological activities. In
Wirkmechanismus
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide exerts its biological effects by activating the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide binds to the TRPV1 receptor and activates it, leading to the release of neurotransmitters and neuropeptides that modulate pain sensation and inflammation.
Biochemische Und Physiologische Effekte
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and analgesic effects. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to modulate the release of neurotransmitters and neuropeptides, which are involved in pain sensation and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide in lab experiments is its high potency and specificity for the TRPV1 receptor. This allows researchers to study the effects of TRPV1 activation on various biological processes. However, one limitation of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Zukünftige Richtungen
For research on N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide include exploring its potential therapeutic applications in cancer treatment, pain management, and inflammatory diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is needed to determine the optimal dosing and administration routes for clinical use. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide and to identify potential drug targets for therapeutic development.
Synthesemethoden
The synthesis method for N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide involves the reaction of p-acetamidobenzaldehyde with 4-aminobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to yield N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide. This method has been optimized for high yield and purity and has been used in several studies to produce N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer effects. In vitro studies have demonstrated that N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide can inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to have analgesic effects by activating the TRPV1 receptor, which is involved in pain sensation.
Eigenschaften
CAS-Nummer |
17745-84-5 |
|---|---|
Produktname |
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
Molekularformel |
C18H20N4O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[4-[(Z)-[(Z)-(4-acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)21-17-7-3-15(4-8-17)11-19-20-12-16-5-9-18(10-6-16)22-14(2)24/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11-,20-12- |
InChI-Schlüssel |
IJZPLXLJPCGXJX-YZLQMOBTSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)NC(=O)C |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C |
Andere CAS-Nummern |
17745-84-5 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



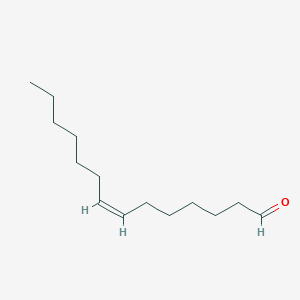
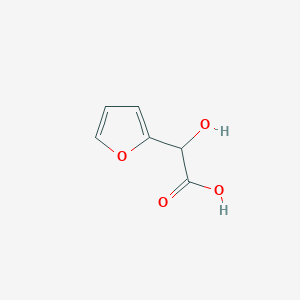



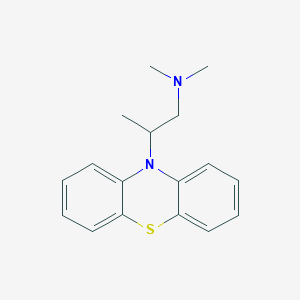

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)

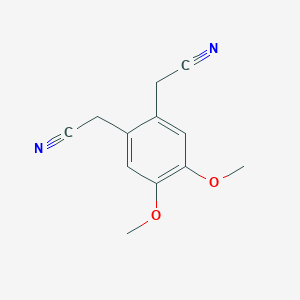
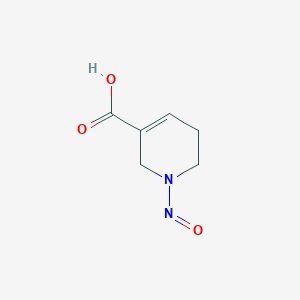
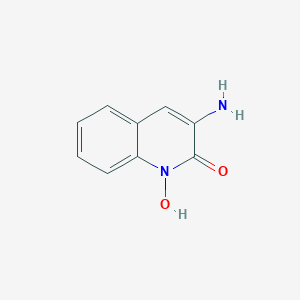
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)